molecular formula C5H8Cl2 B14595212 Pentene, dichloro- CAS No. 61626-70-8

Pentene, dichloro-

Cat. No.: B14595212
CAS No.: 61626-70-8
M. Wt: 139.02 g/mol
InChI Key: ZNPAFRLFBXOLET-UHFFFAOYSA-N
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Description

Pentene, dichloro- is an organic compound that belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The presence of two chlorine atoms in the molecule makes it a dichloro derivative of pentene

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentene, dichloro- can be synthesized through the addition of chlorine to pentene. This reaction typically occurs under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the pentene molecule. The reaction can be represented as follows:

CH2=CH(CH2)2CH3+Cl2CH2ClCH(CH2)2CH2Cl\text{CH}_2=\text{CH}(\text{CH}_2)_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}-\text{CH}(\text{CH}_2)_2\text{CH}_2\text{Cl} CH2​=CH(CH2​)2​CH3​+Cl2​→CH2​Cl−CH(CH2​)2​CH2​Cl

Industrial Production Methods

In an industrial setting, the production of dichloropentene may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The process may include steps such as chlorination, distillation, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pentene, dichloro- undergoes various chemical reactions, including:

    Addition Reactions: The double bond in pentene allows for addition reactions with halogens, hydrogen, and other reagents.

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine can be added to the double bond under controlled conditions.

    Hydrogenation: Hydrogen gas in the presence of a catalyst (e.g., platinum or palladium) can reduce the double bond to form alkanes.

    Oxidation: Oxidizing agents such as potassium permanganate or ozone can convert the double bond to epoxides or other oxygen-containing compounds.

Major Products Formed

    Dichloropentane: Formed through the addition of chlorine to pentene.

    Pentane: Formed through the hydrogenation of pentene, dichloro-.

    Epoxides: Formed through the oxidation of the double bond.

Scientific Research Applications

Pentene, dichloro- has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentene, dichloro- involves its interaction with molecular targets through its double bond and chlorine atoms. The double bond allows for addition reactions, while the chlorine atoms can participate in substitution reactions. These interactions can lead to the formation of various products and intermediates, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Ethene, dichloro-: A smaller alkene with two chlorine atoms.

    Propene, dichloro-: A three-carbon alkene with two chlorine atoms.

    Butene, dichloro-: A four-carbon alkene with two chlorine atoms.

Uniqueness

Pentene, dichloro- is unique due to its longer carbon chain compared to ethene, propene, and butene derivatives. This longer chain can influence its physical and chemical properties, making it suitable for specific applications that shorter-chain dichloroalkenes may not be able to fulfill.

Properties

CAS No.

61626-70-8

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichloropent-1-ene

InChI

InChI=1S/C5H8Cl2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3

InChI Key

ZNPAFRLFBXOLET-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(Cl)Cl

Origin of Product

United States

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